molecular formula C13H17N5O B12574792 3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol CAS No. 629616-61-1

3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol

Cat. No.: B12574792
CAS No.: 629616-61-1
M. Wt: 259.31 g/mol
InChI Key: MOQLPMJTLHMLHC-ZJUUUORDSA-N
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Description

3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a cyclopentyl ring, which is further connected to a propenol group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable purine derivative with a cyclopentyl precursor, followed by the introduction of the propenol group through a series of substitution and elimination reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents. The scalability of the process is crucial for commercial applications, and ongoing research aims to improve the efficiency and sustainability of the production methods.

Chemical Reactions Analysis

Types of Reactions

3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The propenol group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes involving purine derivatives and nucleic acids.

    Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interact with nucleic acids and enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, disrupting their structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,5R)-3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
  • (6-Amino-9H-purin-9-yl)methanol
  • (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentyl]methanol

Uniqueness

Compared to similar compounds, 3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol has a unique combination of functional groups that confer distinct chemical and biological properties. Its propenol group allows for additional reactivity and derivatization, making it a versatile compound for various applications. Additionally, its specific stereochemistry can result in different biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

629616-61-1

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

3-[(1R,3S)-3-(6-aminopurin-9-yl)cyclopentyl]prop-2-en-1-ol

InChI

InChI=1S/C13H17N5O/c14-12-11-13(16-7-15-12)18(8-17-11)10-4-3-9(6-10)2-1-5-19/h1-2,7-10,19H,3-6H2,(H2,14,15,16)/t9-,10+/m1/s1

InChI Key

MOQLPMJTLHMLHC-ZJUUUORDSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C=CCO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(CC1C=CCO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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